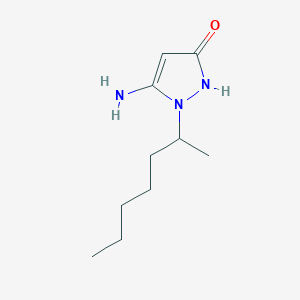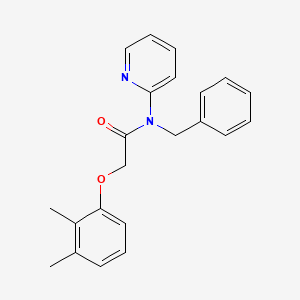![molecular formula C23H27N3O5 B14992291 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14992291.png)
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dipropoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized using acetic anhydride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with 4-methylphenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound .
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of bacteria .
Comparison with Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide: Known for its antidepressant activity.
N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)-2-(4-methylphenoxy)acetamide: Studied for its potential anticancer properties.
These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H27N3O5 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H27N3O5/c1-4-12-28-19-11-8-17(14-20(19)29-13-5-2)22-23(26-31-25-22)24-21(27)15-30-18-9-6-16(3)7-10-18/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,26,27) |
InChI Key |
PNIRYCLZIGXXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14992218.png)
![N-[2-(5-{[(4-chlorophenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14992225.png)
![6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14992229.png)

![N-(2-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B14992240.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14992245.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14992252.png)
![3-butoxy-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14992261.png)
![N-(2-phenylethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14992263.png)
![4-chloro-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B14992289.png)
![10-[2-(4-fluorophenyl)ethyl]-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B14992295.png)


